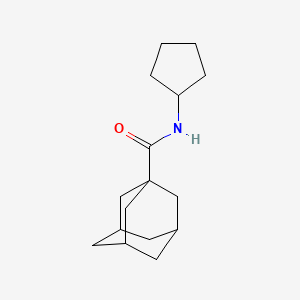

N-cyclopentyl-1-adamantanecarboxamide

Description

Properties

IUPAC Name |

N-cyclopentyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c18-15(17-14-3-1-2-4-14)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKJUFPUEKUBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Inhibitors of 11β-HSD1

N-cyclopentyl-1-adamantanecarboxamide derivatives have been studied for their inhibitory effects on the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a significant role in glucocorticoid metabolism. Compounds such as these exhibit potent inhibition with IC50 values in the nanomolar range, indicating their potential as therapeutic agents for conditions like obesity and metabolic syndrome .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the adamantane structure can enhance the potency of these compounds. For instance, the introduction of cycloalkyl groups, such as cyclopentyl, has been associated with improved solubility and bioavailability compared to simpler aryl groups . This suggests that this compound could be optimized further through structural modifications.

Enzymatic Inhibition Studies

Human Soluble Epoxide Hydrolase (sEH) Inhibition

this compound has been evaluated for its ability to inhibit human soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes. Studies indicate that compounds with bulky hydrophobic substituents like adamantane show significantly enhanced inhibition compared to other structures . This property makes it a candidate for developing anti-inflammatory drugs.

Case Study: Compound Efficacy

In a comparative study of various cycloalkylamide derivatives, this compound demonstrated a 2-fold increase in inhibition potency against sEH compared to its cyclohexane counterparts. The findings suggest that the unique steric properties of the adamantane core contribute to its efficacy .

Drug Development Potential

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound derivatives reveal promising characteristics such as good permeability and stability. For example, compound modifications have led to enhanced oral bioavailability, making them suitable candidates for further clinical development .

Therapeutic Areas

Beyond metabolic disorders, this compound is being investigated for potential applications in treating neurodegenerative diseases and cancers due to its ability to modulate specific biological pathways . The compound's ability to interact with various biological targets positions it as a versatile tool in drug discovery.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Details | IC50 Values (nM) |

|---|---|---|

| 11β-HSD1 Inhibition | Potent inhibitors developed; structural modifications enhance potency | 8 - 49 |

| sEH Inhibition | Significant inhibition observed; bulky groups improve efficacy | 15 - 31 |

| Pharmacokinetics | Improved solubility and bioavailability; promising for oral dosing | - |

| Therapeutic Potential | Applications in obesity, inflammation, neurodegeneration, and cancer | - |

Q & A

Q. What are the key steps in synthesizing N-cyclopentyl-1-adamantanecarboxamide, and how can reaction conditions be optimized?

Synthesis typically involves:

- Adamantane-carboxylic acid activation using coupling reagents like DCC or HOBt to form the reactive intermediate .

- Amide bond formation with cyclopentylamine under controlled pH (7–9) and temperature (25–40°C) to minimize side reactions .

- Purification via column chromatography or recrystallization to achieve >95% purity . Optimization Tip: Monitor reaction progress with TLC or HPLC, and adjust solvent polarity (e.g., DMF for solubility) to enhance yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core methods include:

- ¹H/¹³C NMR : To confirm adamantane core (δ ~1.6–2.1 ppm for bridgehead protons) and cyclopentyl group integration .

- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ expected at m/z ~290–300) and fragmentation patterns .

Q. How should researchers handle solubility challenges during in vitro assays?

- Solvent selection : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous compatibility, dilute in PBS with <1% DMSO .

- Surfactant-assisted dispersion : Add Tween-80 or cyclodextrins to improve solubility in biological buffers .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved?

- X-ray crystallography : Resolve adamantane conformation and amide bond geometry (e.g., cis vs. trans orientation) .

- Dynamic NMR : Analyze rotational barriers of the cyclopentyl group at variable temperatures .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .

Q. What strategies address contradictory bioactivity data across studies?

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structural analogs : Compare with derivatives (e.g., N-cyclohexyl variants) to isolate pharmacophore contributions .

Q. How can researchers improve metabolic stability without compromising target affinity?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the cyclopentyl moiety to enhance bioavailability .

- Isotopic labeling : Use deuterium at labile positions (e.g., bridgehead hydrogens) to slow CYP450-mediated oxidation .

Q. What methodologies elucidate the compound’s mechanism of action in antiviral studies?

- Surface plasmon resonance (SPR) : Measure binding kinetics to viral envelope proteins (e.g., influenza hemagglutinin) .

- CRISPR-Cas9 screens : Identify host genes essential for antiviral activity, revealing potential off-target effects .

- Molecular docking : Map adamantane interactions with hydrophobic pockets in target proteins (e.g., M2 proton channels) .

Data Analysis and Method Development

Q. How should researchers design dose-response experiments for toxicity profiling?

- IC₅₀/EC₅₀ determination : Use 8–12 concentration points (e.g., 1 nM–100 µM) with triplicate measurements .

- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activity assays to distinguish necrotic vs. apoptotic pathways .

Q. What analytical approaches validate compound purity in multi-step syntheses?

- HPLC-DAD/ELSD : Monitor impurities (<0.1%) using C18 columns (acetonitrile/water gradient) .

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Conflict Resolution in Research

Q. How to reconcile discrepancies in reported thermal stability data?

- TGA-DSC : Perform thermogravimetric analysis under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition pathways .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare with room-temperature controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.